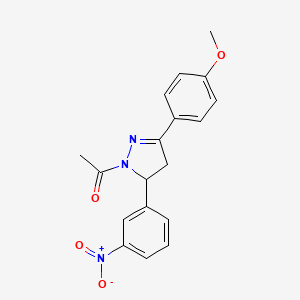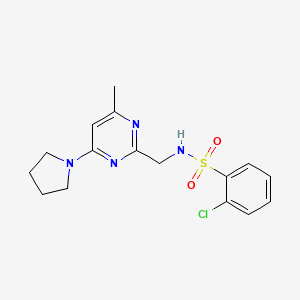
2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a benzenesulfonamide group, and a chloro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, ring formation, and functional group interconversion .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen-containing heterocycle . This ring is connected to a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms . The benzenesulfonamide group is a benzene ring attached to a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups such as the sulfonamide could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
- The pyrrolidine ring within this compound serves as a versatile scaffold for designing novel biologically active molecules . Medicinal chemists often exploit the pyrrolidine ring due to its sp3 hybridization, which allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage.
- The compound’s structure suggests potential anti-fibrotic activity. Researchers have identified derivatives with better anti-fibrotic properties than existing drugs like Pirfenidone. For example, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit promising activities .
- Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for anti-tubercular activity. These compounds could potentially contribute to tuberculosis therapy .
Medicinal Chemistry and Drug Discovery
Anti-Fibrotic Agents
Anti-Tubercular Agents
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that leads to changes in their function, potentially influencing the biological activities mentioned above.
Biochemical Pathways
Derivatives of pyrrolidine have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to increase the three-dimensional coverage of the molecule, a phenomenon called "pseudorotation" This could potentially influence the compound’s bioavailability
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins This suggests that environmental factors could potentially influence the compound’s action
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-12-10-16(21-8-4-5-9-21)20-15(19-12)11-18-24(22,23)14-7-3-2-6-13(14)17/h2-3,6-7,10,18H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPCRGIUVTHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

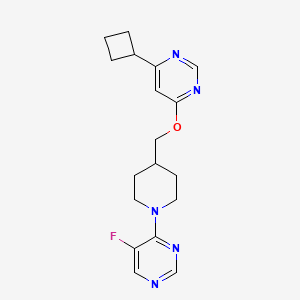
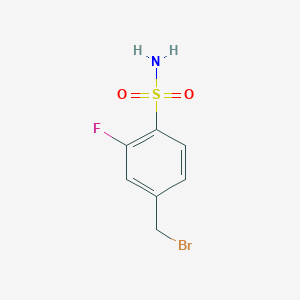
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)
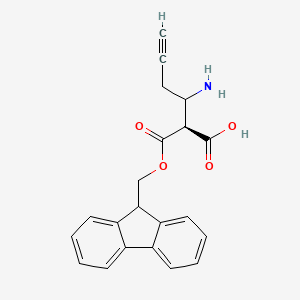

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)
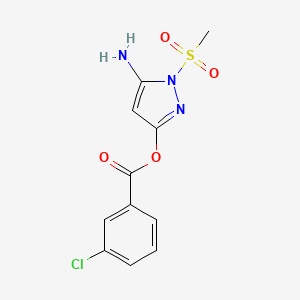
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)
![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)
![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

